

Application Notes: Pranlukast-d4 for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Pranlukast-d4					
Cat. No.:	B10782638	Get Quote				

Introduction

Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [1][2] It functions by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby blocking the downstream signaling pathways that lead to airway edema, smooth muscle contraction, and mucus secretion.[2][3] These effects make Pranlukast an effective therapeutic agent for managing asthma and allergic rhinitis.[1]

Pranlukast-d4 is a deuterated form of Pranlukast. In biological systems, the substitution of hydrogen with deuterium atoms typically has a minimal impact on the compound's biological activity and mechanism of action. Therefore, the effective concentrations and protocols established for Pranlukast in functional in vitro assays are directly applicable to **Pranlukast-d4**. The primary application of **Pranlukast-d4** is as an internal standard for the accurate quantification of Pranlukast in biological samples using mass spectrometry (GC-MS or LC-MS), owing to the mass shift introduced by the deuterium atoms.[4]

These notes provide key data and detailed protocols for utilizing Pranlukast (and by extension, **Pranlukast-d4**) in common in vitro assays to study CysLT1 receptor antagonism.

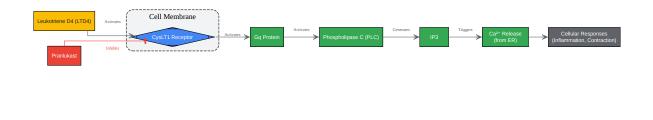
Data Presentation: In Vitro Activity of Pranlukast

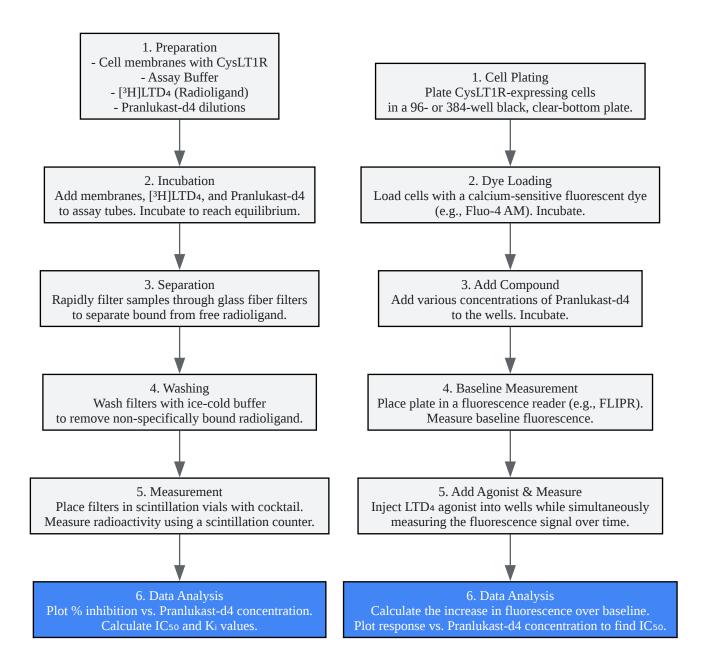
The following tables summarize the quantitative data for Pranlukast in various in vitro assays. These concentrations serve as a guide for designing experiments with **Pranlukast-d4**.

Table 1: Receptor Binding Affinity of Pranlukast

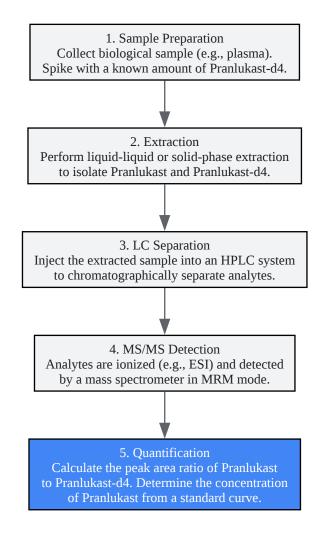
Target/Ligand	Assay Type	Preparation	Value	Citation
CysLT1 Receptor / [³H]LTD4	Radioligand Binding	Lung Membranes	$K_i = 0.99 \pm 0.19$ nM	[5]
CysLT1 Receptor / [3H]LTE4	Radioligand Binding	Lung Membranes	$K_i = 0.63 \pm 0.11$ nM	[5]
CysLT1 Receptor / [3H]LTC4	Radioligand Binding	Lung Membranes	$K_i = 5640 \pm 680$ nM	[5]
CysLT1 Receptor	Radioligand Binding	Not Specified	IC ₅₀ = 4.3 - 7.2 nM	[4]
CysLT2 Receptor	Radioligand Binding	Human Receptor	IC50 = 3,620 nM	[4]

Table 2: Effective Concentrations of Pranlukast in Functional In Vitro Assays




Assay	Cell/Tissue Type	Effect Measured	Value	Citation
Mucus Secretion	Isolated Guinea Pig Trachea	Inhibition of LTD4-induced secretion	IC50 = 0.3 μM	[4][6]
NF-ĸB Activation	U937 and Jurkat Cells	Inhibition of TNF- α-induced p65 nuclear localization	10 - 100 μΜ	[4]
NF-ĸB Activation	Differentiated U- 937 Cells	Inhibition of NF- κΒ activation	~40% inhibition	[7][8]
NF-ĸB Activation	Jurkat Cells	Inhibition of NF- κΒ activation	~30% inhibition	[7][8]
IL-6 Production	Peripheral Blood Mononuclear Cells (PBMCs)	Inhibition of LPS- induced production	~65% inhibition	[7][8]
CysLT1 Receptor Translocation	Endothelial Cells	Inhibition of OGD-induced nuclear translocation	10 μΜ	[5]

Signaling Pathway and Experimental Workflows Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway


Pranlukast acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR). Its binding prevents the activation of downstream signaling cascades typically initiated by leukotrienes like LTD4.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 2. Pranlukast | C27H23N5O4 | CID 4887 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pranlukast | Leukotriene Receptor | LTR | IL Receptor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes: Pranlukast-d4 for In Vitro Research].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10782638#pranlukast-d4-concentration-for-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com